N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide
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Overview
Description
“N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including a benzamide moiety, a piperidine ring, and a benzotriazinone structure, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:
Nucleophilic substitution: to introduce the chloro and cyano groups.
Cyclization reactions: to form the tetramethylcyclobutyl and azaspiro structures.
Amide bond formation: to link the benzamide and piperidine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening, process optimization, and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound may be explored for its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide” involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives, piperidine-containing molecules, and benzotriazinone-based compounds. Examples include:
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide analogs: Compounds with slight modifications to the functional groups or ring structures.
Other benzamide derivatives: Compounds with different substituents on the benzamide moiety.
Piperidine-containing molecules: Compounds with various functional groups attached to the piperidine ring.
Uniqueness
The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C52H61ClN10O6 |
---|---|
Molecular Weight |
957.6 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide |
InChI |
InChI=1S/C52H61ClN10O6/c1-50(2)48(51(3,4)49(50)69-38-11-7-34(31-54)40(53)28-38)56-44(65)32-5-8-35(9-6-32)60-23-25-61(26-24-60)37-29-52(30-37)17-21-62(22-18-52)46(67)33-15-19-59(20-16-33)36-10-12-41-39(27-36)47(68)63(58-57-41)42-13-14-43(64)55-45(42)66/h5-12,27-28,33,37,42,48-49H,13-26,29-30H2,1-4H3,(H,56,65)(H,55,64,66) |
InChI Key |
DWMRQCSGBKQGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C5CC6(C5)CCN(CC6)C(=O)C7CCN(CC7)C8=CC9=C(C=C8)N=NN(C9=O)C1CCC(=O)NC1=O)C |
Origin of Product |
United States |
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